(Z)-2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
Description
BenchChem offers high-quality (Z)-2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO3/c18-13-2-1-3-14(19)12(13)9-16-17(21)11-5-4-10(22-7-6-20)8-15(11)23-16/h1-5,8-9H,7H2/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVPRDLFGBCNSO-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(Z)-2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a benzofuran core modified by a dichlorobenzylidene moiety and an acetonitrile group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of (Z)-2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is , with a molecular weight of approximately 345.20 g/mol. The structural arrangement includes:
- A benzofuran core which is known for various biological activities.
- A dichlorobenzylidene substituent that may enhance binding affinity to biological targets.
- An acetonitrile group that could influence solubility and bioavailability.
Biological Activity
Preliminary studies indicate that (Z)-2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile exhibits several biological activities:
-
Antitumor Activity :
- Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the benzofuran moiety is associated with cytotoxic effects against various cancer cell lines .
- A study highlighted the compound's potential as an inhibitor of histone deacetylases (HDACs), which play a significant role in cancer progression .
-
Antimicrobial Properties :
- Compounds derived from benzofuran scaffolds have demonstrated antimicrobial activity against various pathogens. The dichlorobenzylidene group may enhance this effect through increased lipophilicity, facilitating membrane penetration.
- Enzyme Inhibition :
Case Study 1: Antitumor Evaluation
A recent study evaluated the antitumor efficacy of (Z)-2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
Case Study 2: Antimicrobial Activity
In another study, (Z)-2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
The proposed mechanism of action for the biological activity of (Z)-2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile includes:
- Binding to Target Proteins : The compound may bind to specific proteins involved in cell signaling pathways, affecting their function.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
